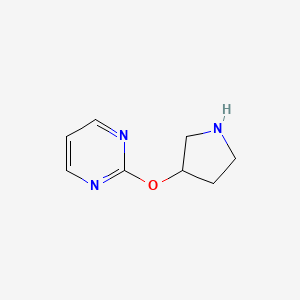
2-(Pyrrolidin-3-yloxy)pyrimidine
Vue d'ensemble
Description
“2-(Pyrrolidin-3-yloxy)pyrimidine” is a chemical compound with the molecular formula C8H11N3O . It is used for research and development .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidines involves various synthetic strategies, including ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the synthesis, as different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Molecular Structure Analysis
The molecular structure of “2-(Pyrrolidin-3-yloxy)pyrimidine” is characterized by a pyrrolidine ring attached to a pyrimidine ring via an oxygen atom . The pyrrolidine ring is a five-membered ring with one nitrogen atom, while the pyrimidine ring is a six-membered ring with two nitrogen atoms .
Applications De Recherche Scientifique
Synthesis Techniques
Research has developed methods for synthesizing 2-(pyrrolidin-1-yl)pyrimidines, showcasing their potential in generating new chemical entities. Smolobochkin et al. (2019) established a technique for synthesizing 2-(pyrrolidin-1-yl)pyrimidines by reacting (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid, confirming the structures via IR, NMR, and X-ray analysis (Smolobochkin et al., 2019).
Biomedical Applications
Pyrido[2,3-d]pyrimidines are highlighted for their biomedical applications, capable of binding to several receptors in the body. The interest in pyrido[2,3-d]pyrimidine-7(8H)-ones is due to their similarity to nitrogen bases found in DNA and RNA, signifying their potential in therapeutic applications (Jubete et al., 2019).
Optical and Electrochemical Properties
A study by Hagimori et al. (2022) on novel pyridine-based compounds, including pyrido[1,2-a]pyrrolo[3,4-d]pyrimidines, revealed their fluorescence in organic solvents and aggregation-induced emission enhancement (AIEE) properties in aqueous media. This demonstrates the compounds' potential in developing new materials for optical applications (Hagimori et al., 2022).
Anti-Fibrosis Activity
Gu et al. (2020) synthesized novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their biological activities against rat hepatic stellate cells, identifying compounds with significant anti-fibrotic activities. This research contributes to the development of new anti-fibrotic drugs, showcasing the therapeutic potential of pyrimidine derivatives in treating fibrosis (Gu et al., 2020).
Sustainable Synthesis Approaches
Chaudhary (2021) reviewed the synthesis of Pyrido[2,3-d]pyrimidine using a multicomponent approach, highlighting its importance in medicinal chemistry due to a wide spectrum of biological activities. This sustainable synthesis approach aligns with the green chemistry drive, emphasizing efficient routes to construct biologically relevant moieties (Chaudhary, 2021).
Propriétés
IUPAC Name |
2-pyrrolidin-3-yloxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-3-10-8(11-4-1)12-7-2-5-9-6-7/h1,3-4,7,9H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTVYWFXDYYUAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20734375 | |
| Record name | 2-[(Pyrrolidin-3-yl)oxy]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20734375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-3-yloxy)pyrimidine | |
CAS RN |
950648-95-0 | |
| Record name | 2-[(Pyrrolidin-3-yl)oxy]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20734375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



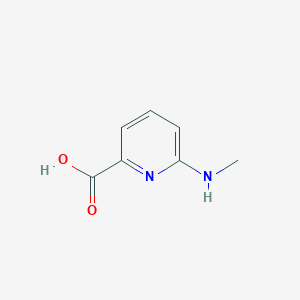
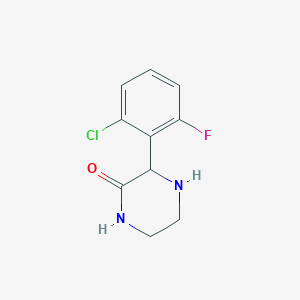
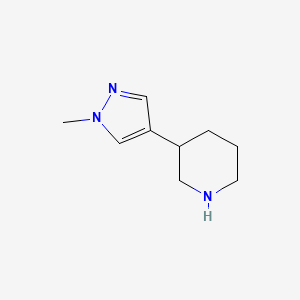
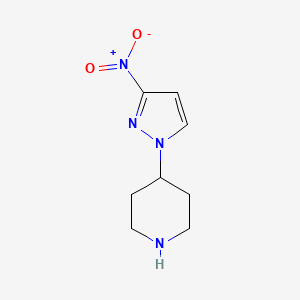
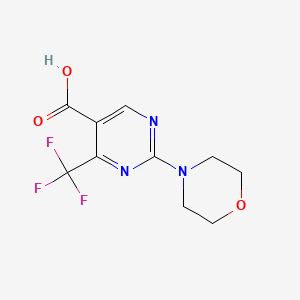
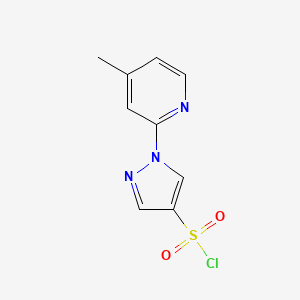
![N-{[2-(Difluoromethoxy)phenyl]methyl}cyclobutanamine](/img/structure/B1427987.png)
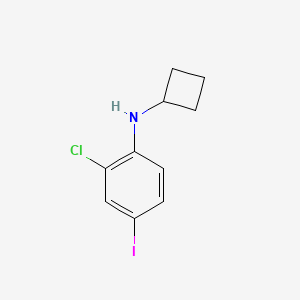
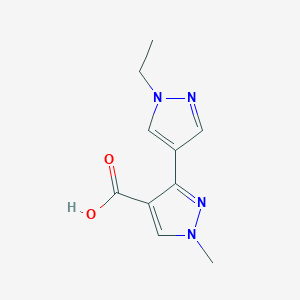
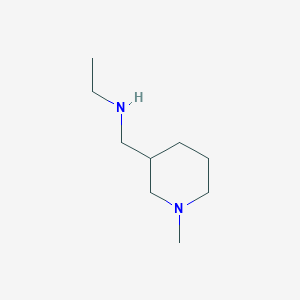
![2-[(Difluoromethyl)sulfanyl]phenol](/img/structure/B1427992.png)
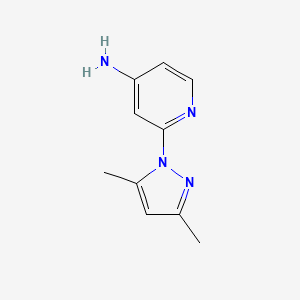

![2-(4-Methylpiperazin-1-yl)-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1427996.png)